molecular formula C5H4N4O2 B3302381 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile CAS No. 91650-10-1

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B3302381
CAS No.: 91650-10-1
M. Wt: 152.11 g/mol
InChI Key: RRMKPCLUNVBJTI-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the first position, a nitro group at the fifth position, and a nitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid and a temperature range of 0-5°C to ensure selective nitration at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming corresponding amides or esters.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, acidic or basic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-Methyl-5-amino-1H-pyrazole-4-carbonitrile.

    Substitution: 1-Methyl-5-nitro-1H-pyrazole-4-carboxamide or 1-Methyl-5-nitro-1H-pyrazole-4-carboxylate.

    Oxidation: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biological targets or environmental contaminants.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

    1-Methyl-5-amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-5-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile: Similar structure but with the nitro group at the third position instead of the fifth position.

Uniqueness: 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-5-nitropyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-5(9(10)11)4(2-6)3-7-8/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKPCLUNVBJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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